molecular formula C24H24FNO6 B11219299 Dimethyl 4-(2,3-dimethoxyphenyl)-1-(4-fluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(2,3-dimethoxyphenyl)-1-(4-fluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11219299
M. Wt: 441.4 g/mol
InChI Key: ZEYQSTOJCRTLIQ-UHFFFAOYSA-N
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Description

Dimethyl 4-(2,3-dimethoxyphenyl)-1-(4-fluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the dihydropyridine class This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with dimethoxyphenyl and fluorobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-(2,3-dimethoxyphenyl)-1-(4-fluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(2,3-dimethoxyphenyl)-1-(4-fluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the compound into different dihydropyridine or tetrahydropyridine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydropyridine ring typically yields pyridine derivatives, while reduction can produce various hydrogenated forms of the compound.

Scientific Research Applications

Dimethyl 4-(2,3-dimethoxyphenyl)-1-(4-fluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases due to its structural similarity to known calcium channel blockers.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Dimethyl 4-(2,3-dimethoxyphenyl)-1-(4-fluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets, such as calcium channels in biological systems. By binding to these channels, it can modulate their activity, leading to various physiological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine structure.

    Amlodipine: Another calcium channel blocker used in the treatment of hypertension and angina.

    Nicardipine: Similar in structure and function, used for its vasodilatory effects.

Uniqueness

Dimethyl 4-(2,3-dimethoxyphenyl)-1-(4-fluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other dihydropyridine derivatives. Its fluorobenzyl group, in particular, may enhance its binding affinity and specificity for certain molecular targets.

Properties

Molecular Formula

C24H24FNO6

Molecular Weight

441.4 g/mol

IUPAC Name

dimethyl 4-(2,3-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C24H24FNO6/c1-29-20-7-5-6-17(22(20)30-2)21-18(23(27)31-3)13-26(14-19(21)24(28)32-4)12-15-8-10-16(25)11-9-15/h5-11,13-14,21H,12H2,1-4H3

InChI Key

ZEYQSTOJCRTLIQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2C(=CN(C=C2C(=O)OC)CC3=CC=C(C=C3)F)C(=O)OC

Origin of Product

United States

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